molecular formula C12H14ClN5O2 B283463 N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B283463
M. Wt: 295.72 g/mol
InChI Key: QNOSHVNIMADNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzyl intermediate: This step involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form the benzyl intermediate.

    Introduction of the tetrazole ring: The benzyl intermediate is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

    Final coupling reaction: The tetrazole intermediate is coupled with an amine source, such as 2H-tetrazol-5-amine, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde, while substitution of the chloro group can yield various substituted benzyl derivatives.

Scientific Research Applications

N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:

    N-[3-chloro-5-methoxybenzyl]-2H-tetrazol-5-amine: Lacks the prop-2-en-1-yloxy group, which may affect its reactivity and applications.

    N-[3-chloro-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine: Lacks the methoxy group, which may influence its chemical properties and biological activity.

    N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-thiol: Contains a thiol group instead of an amine, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClN5O2

Molecular Weight

295.72 g/mol

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H14ClN5O2/c1-3-4-20-11-9(13)5-8(6-10(11)19-2)7-14-12-15-17-18-16-12/h3,5-6H,1,4,7H2,2H3,(H2,14,15,16,17,18)

InChI Key

QNOSHVNIMADNNR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.